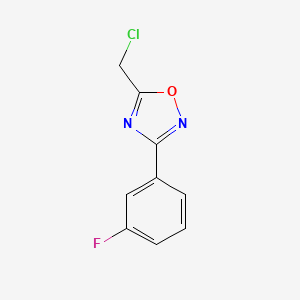

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Beschreibung

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3-fluorophenyl group at position 3. This structure is synthesized via microwave-assisted methods or traditional cyclization reactions, as evidenced by its analogs. For example, similar compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) and 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) were synthesized with yields up to 80% and characterized via $^1$H NMR and ESI-MS .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVIHHHWOQCWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601484-33-7 | |

| Record name | 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate aldehydes with hydrazides followed by cyclization to form the oxadiazole ring. The specific conditions and reagents used can vary based on the desired derivatives and their applications in biological systems.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A study evaluated various oxadiazole derivatives for their cytotoxic effects against glioblastoma cell lines. Compounds similar to this compound demonstrated notable apoptosis-inducing capabilities in cancer cells through DNA damage mechanisms .

- Another investigation highlighted the synthesis of oxadiazole derivatives that showed promising results in inhibiting tumor growth in vivo models. These compounds were tested using colony formation assays and TUNEL assays to assess their efficacy in inducing cell death .

Antidiabetic Activity

The compound has also been explored for its potential anti-diabetic effects:

- In vivo studies using genetically modified models such as Drosophila melanogaster demonstrated that certain oxadiazole derivatives could significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .

Antimicrobial Properties

The antimicrobial activity of oxadiazoles has been documented extensively:

- A series of novel oxadiazole derivatives were synthesized and screened for antibacterial and antifungal activities. Some derivatives exhibited significant effectiveness against various microbial strains .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 3-Fluorophenyl vs. Other Fluorophenyl Isomers: Positional isomers of the fluorophenyl group significantly influence physicochemical properties. For instance: 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 110704-45-5) and 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 721428-34-8) differ in fluorine substitution (ortho vs. para). 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 844498-80-2) replaces fluorine with a trifluoromethyl group, increasing lipophilicity and electron-withdrawing effects, which may enhance metabolic stability in pharmaceuticals .

Phenyl vs. Alkyl/Other Aryl Groups :

- 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) substitutes the fluorophenyl group with a methylphenyl group, reducing polarity and altering steric bulk .

- 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 184970-24-9) replaces the aromatic ring with a thiophene, introducing sulfur-based conjugation and redox activity .

Physicochemical Properties

Biologische Aktivität

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C₉H₆ClFN₂O

- Molecular Weight : 212.61 g/mol

- CAS Number : 601484-33-7

- Structure : The compound features a chloromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |

| 5e | A-549 | Not specified | Cell cycle arrest at G2/M phase |

| Similar Derivatives | MCF-7 | 15.63 | Induces apoptosis and upregulates p53 |

The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation and cell cycle arrest . For example, a study demonstrated that certain oxadiazole derivatives induced mitochondrial-mediated apoptosis characterized by decreased mitochondrial membrane potential and activation of caspases .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have also been investigated for their antimicrobial effects. A study reported that certain oxadiazole-based compounds exhibited improved antibacterial activity against Staphylococcus aureus, indicating their potential as therapeutic agents in treating bacterial infections .

Case Studies

- Anticancer Efficacy : In a comparative study, this compound was evaluated alongside other known anticancer agents. It demonstrated comparable efficacy in inhibiting cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values indicating significant cytotoxicity.

- Apoptosis Induction : Flow cytometry assays revealed that the compound effectively induced apoptosis in cancer cells through a dose-dependent mechanism. The increase in p53 expression levels correlated with enhanced apoptotic activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles are prepared by reacting substituted amidoximes with chloromethyl-containing precursors under reflux conditions. Characterization involves IR, - and -NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

- Key Steps :

- Use of amidoximes as intermediates.

- Cyclization with chloromethyl reagents (e.g., POCl) at elevated temperatures.

- Purification via recrystallization or column chromatography.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl at ~600–800 cm, oxadiazole ring vibrations).

- NMR : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and chloromethyl protons (δ ~4.5–5.0 ppm). -NMR confirms oxadiazole carbons (δ 160–170 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for CHClFNO).

- Elemental Analysis : Validates C, H, N, Cl, and F percentages .

Q. What are the common applications of 1,2,4-oxadiazoles in medicinal chemistry?

- Methodological Answer : 1,2,4-oxadiazoles are bioisosteres for ester/amide groups, enhancing metabolic stability. They are explored for:

- Antimicrobial Activity : In-vitro assays against bacterial/fungal strains.

- Anticancer Agents : Targeting kinase inhibition or apoptosis pathways.

- Luminescent Materials : As cores for liquid crystals or fluorophores .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5–6 minutes vs. hours under reflux) and improves yields by ~20% compared to conventional methods .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. How to resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational models (DFT calculations).

- X-ray Crystallography : Resolves ambiguities in bond lengths/angles (e.g., oxadiazole ring conformation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass to rule out impurities .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In-Vitro Assays :

| Assay Type | Protocol | Reference |

|---|---|---|

| Cytotoxicity | MTT assay on cancer cell lines (e.g., HeLa) | |

| Antimicrobial Screening | Agar diffusion vs. S. aureus or E. coli |

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess activity trends .

Q. What are the safety considerations for handling chloromethyl-containing oxadiazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.